METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chlorophenyl carbamoyl group, a cyclobutaneamido group, and a methyl ester group.
Preparation Methods
The synthesis of METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.
Introduction of the Chlorophenyl Carbamoyl Group: This step involves the reaction of the thiophene derivative with 4-chlorophenyl isocyanate under controlled conditions.
Cyclobutaneamido Group Addition: The cyclobutaneamido group can be introduced through a cycloaddition reaction involving a suitable cyclobutane derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 5-[(4-CHLOROPHENYL)CARBAMOYL]-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound shares the chlorophenyl carbamoyl group but differs in the rest of its structure, leading to different chemical and biological properties.
Indole Derivatives: These compounds have a different core structure but may share some functional groups and biological activities.
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)carbamoyl]-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-10-14(19(25)26-2)18(22-16(23)11-4-3-5-11)27-15(10)17(24)21-13-8-6-12(20)7-9-13/h6-9,11H,3-5H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWFJXWKHUOLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCC2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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